molecular formula C10H16N2O2 B13069553 5-Amino-1-(2-methoxypropyl)-4-methyl-1,2-dihydropyridin-2-one

5-Amino-1-(2-methoxypropyl)-4-methyl-1,2-dihydropyridin-2-one

Katalognummer: B13069553
Molekulargewicht: 196.25 g/mol
InChI-Schlüssel: NQZXSTCVSQVPEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-1-(2-methoxypropyl)-4-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound with a molecular formula of C10H16N2O2. This compound is notable for its unique structure, which includes an amino group, a methoxypropyl group, and a methyl group attached to a dihydropyridinone ring. It is used in various scientific research applications due to its potential biological activities and chemical reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2-methoxypropyl)-4-methyl-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method includes the reaction of 4-methyl-2-oxo-1,2-dihydropyridine with 2-methoxypropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The product is then purified using techniques like recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-1-(2-methoxypropyl)-4-methyl-1,2-dihydropyridin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the dihydropyridinone ring to a fully saturated pyridinone.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, fully saturated pyridinones, and various substituted derivatives, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

5-Amino-1-(2-methoxypropyl)-4-methyl-1,2-dihydropyridin-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 5-Amino-1-(2-methoxypropyl)-4-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The amino group and the dihydropyridinone ring are key functional groups that interact with biological receptors, enzymes, or other proteins. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Amino-1-(2-methoxypropyl)-6-methylpyridin-2-one: Similar structure but with a different position of the methyl group.

    5-Amino-1-(2-methoxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione: Contains a tetrahydropyrimidine ring instead of a dihydropyridinone ring.

    1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide: Contains a triazole ring and different substituents.

Uniqueness

5-Amino-1-(2-methoxypropyl)-4-methyl-1,2-dihydropyridin-2-one is unique due to its specific combination of functional groups and its dihydropyridinone ring structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C10H16N2O2

Molekulargewicht

196.25 g/mol

IUPAC-Name

5-amino-1-(2-methoxypropyl)-4-methylpyridin-2-one

InChI

InChI=1S/C10H16N2O2/c1-7-4-10(13)12(6-9(7)11)5-8(2)14-3/h4,6,8H,5,11H2,1-3H3

InChI-Schlüssel

NQZXSTCVSQVPEX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)N(C=C1N)CC(C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.